REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([NH2:13])=O)=[N:9][N:8]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:5]2=[N:6][CH:7]=1.P(Cl)(Cl)(Cl)=O>S1(CCCC1)(=O)=O.C(#N)C>[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]#[N:13])=[N:9][N:8]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:5]2=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=NC1)N(N=C2C(=O)N)CC2=C(C=CC=C2)F
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the dropping funnel was rinsed with 2.8 ml of acetonitrile
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 107° C. for 1.5 h until conversion
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
2.8 ml of sulpholane/acetonitrile (5:1 vol/vol) and then 17.8 ml of water were added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
a solution of 9.4 g of aqueous ammonia (28%) in 22.7 ml of water was added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 20.5 ml each time of water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet at 50° C. under a gentle nitrogen
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(=NC1)N(N=C2C#N)CC2=C(C=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |